REACTION_CXSMILES
|
[CH2:1]([F:12])[O:2][CH:3]([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5]>O>[CH2:1]([F:12])[O:2][CH:3]([C:4]([F:7])([F:5])[F:6])[C:8]([F:9])([F:11])[F:10].[CH:3]([OH:2])([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC(C(F)(F)F)C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC(C(F)(F)F)C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce a multiphase mixture
|
Type
|
EXTRACTION
|
Details
|
the sevoflurane phase with each other under conditions and for a time sufficient to extract at least a portion of the HFIP from the sevoflurane phase into the aqueous phase
|
Type
|
CUSTOM
|
Details
|
separating the phases of the multiphase mixture
|
Type
|
DISTILLATION
|
Details
|
without fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC(C(F)(F)F)C(F)(F)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([F:12])[O:2][CH:3]([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5]>O>[CH2:1]([F:12])[O:2][CH:3]([C:4]([F:7])([F:5])[F:6])[C:8]([F:9])([F:11])[F:10].[CH:3]([OH:2])([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC(C(F)(F)F)C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC(C(F)(F)F)C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce a multiphase mixture
|
Type
|
EXTRACTION
|
Details
|
the sevoflurane phase with each other under conditions and for a time sufficient to extract at least a portion of the HFIP from the sevoflurane phase into the aqueous phase
|
Type
|
CUSTOM
|
Details
|
separating the phases of the multiphase mixture
|
Type
|
DISTILLATION
|
Details
|
without fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC(C(F)(F)F)C(F)(F)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([F:12])[O:2][CH:3]([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5]>O>[CH2:1]([F:12])[O:2][CH:3]([C:4]([F:7])([F:5])[F:6])[C:8]([F:9])([F:11])[F:10].[CH:3]([OH:2])([C:8]([F:11])([F:10])[F:9])[C:4]([F:7])([F:6])[F:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC(C(F)(F)F)C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC(C(F)(F)F)C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to produce a multiphase mixture
|
Type
|
EXTRACTION
|
Details
|
the sevoflurane phase with each other under conditions and for a time sufficient to extract at least a portion of the HFIP from the sevoflurane phase into the aqueous phase
|
Type
|
CUSTOM
|
Details
|
separating the phases of the multiphase mixture
|
Type
|
DISTILLATION
|
Details
|
without fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC(C(F)(F)F)C(F)(F)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |